molecular formula C9H13N3O B2982517 6-(Piperidin-1-yl)-3,4-dihydropyrimidin-4-one CAS No. 19808-29-8

6-(Piperidin-1-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2982517
CAS No.: 19808-29-8
M. Wt: 179.223
InChI Key: RVKOIMLSOVWSJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Piperidin-1-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a piperidine ring fused to a dihydropyrimidinone core. This compound is of significant interest due to its potential applications in medicinal chemistry and drug design. The presence of both piperidine and dihydropyrimidinone moieties in its structure allows for diverse biological activities and interactions with various molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperidin-1-yl)-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of piperidine with a suitable dihydropyrimidinone precursor in the presence of a catalyst. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts to enhance the efficiency of the synthesis. The scalability of the production process is crucial for its application in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions: 6-(Piperidin-1-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered biological activities.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine or dihydropyrimidinone rings are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce amine derivatives

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: It has been investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound shows promise as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Its derivatives are used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-(Piperidin-1-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

    Piperidine derivatives: Compounds like piperine and piperidine alkaloids share structural similarities and exhibit diverse biological activities.

    Dihydropyrimidinone derivatives: These include compounds like dihydropyrimidinone-based calcium channel blockers, which are used in the treatment of cardiovascular diseases.

Uniqueness: 6-(Piperidin-1-yl)-3,4-dihydropyrimidin-4-one is unique due to the combination of piperidine and dihydropyrimidinone moieties in its structure, which allows for a wide range of biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and drug development.

Properties

IUPAC Name

4-piperidin-1-yl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c13-9-6-8(10-7-11-9)12-4-2-1-3-5-12/h6-7H,1-5H2,(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKOIMLSOVWSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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